Inflachromeno

Descripción general

Descripción

Inflacromena es un compuesto tetracíclico con un benzopirano incrustado, conocido por sus propiedades antiinflamatorias. Se ha identificado como un agente terapéutico prometedor para diversos trastornos neuroinflamatorios y neurodegenerativos, incluidas la enfermedad de Parkinson y la sepsis .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Neurodegenerative Diseases

Inflachromene has shown promising results in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Research indicates that it can protect neurons by modulating pathways involved in neuroinflammation and oxidative stress. Specifically, inflachromene activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which enhances antioxidant responses and mitigates neuronal damage caused by neurotoxic agents like rotenone .

Case Study: Parkinson's Disease

In a study utilizing a phenotypic screening approach, inflachromene was identified as a small molecule that ameliorates symptoms of Parkinson's disease by targeting the protein Keap1, which is involved in regulating Nrf2 activity. The compound effectively reinstated cell viability in neuronal cells exposed to neurotoxins, suggesting its potential as a therapeutic agent for managing Parkinson's disease progression .

Modulation of Inflammation

Autophagy Regulation

Inflachromene has been identified as an inhibitor of autophagy through its effects on high mobility group box 1 (HMGB1) protein secretion. By inhibiting the nucleocytoplasmic translocation of HMGB1 and promoting the degradation of Beclin 1—a critical regulator of autophagy—inflachromene suppresses early-stage autophagy. This mechanism positions inflachromene as a potential therapeutic candidate for diseases characterized by excessive autophagy and inflammation .

Microglial Activation

In vitro studies demonstrate that inflachromene effectively blocks lipopolysaccharide (LPS)-induced microglial activation and proinflammatory cytokine release. It reduces the expression of inflammation-related genes and inhibits the nuclear translocation of nuclear factor kappa B (NF-κB), further establishing its role as an anti-inflammatory agent .

Therapeutic Potential in Inflammatory Conditions

Inflachromene's ability to modulate microglial activity makes it a valuable tool for research into various inflammatory conditions, including:

- Sepsis: Inflachromene has shown effectiveness in animal models of sepsis by inhibiting HMGB1 secretion, thereby reducing inflammation and improving survival rates.

- Stroke: Its neuroprotective properties are being investigated for their potential to improve outcomes following ischemic stroke by reducing brain damage and inflammation.

- Traumatic Brain Injury: Research suggests that inflachromene may promote neuroregeneration and functional recovery after central nervous system injuries by mitigating microglial-mediated damage .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neurodegenerative Diseases | Activates Nrf2 signaling pathway | Protects neurons from oxidative stress |

| Inflammation Modulation | Inhibits HMGB1 secretion; blocks NF-κB translocation | Reduces proinflammatory cytokines |

| Autophagy Regulation | Inhibits Beclin 1 degradation | Suppresses early-stage autophagy |

| Sepsis | Reduces inflammation by targeting HMGB1 | Improves survival in animal models |

| Stroke | Reduces brain damage and inflammation | Enhances neurological outcomes in animal studies |

| Traumatic Brain Injury | Promotes neuroregeneration | Mitigates microglial-mediated damage |

Mecanismo De Acción

Inflacromena ejerce sus efectos al dirigirse a vías moleculares específicas:

Unión a la proteína 1 y 2 de alta movilidad del grupo: Inflacromena se une a estas proteínas, inhibiendo sus funciones proinflamatorias.

Modulación de la vía Keap1-Nrf2: Se dirige a Keap1, lo que lleva a la activación de la vía Nrf2, que regula al alza las proteínas antioxidantes y reduce el estrés oxidativo.

Inhibición de la autofagia: Inflacromena inhibe la autofagia modulando la actividad de Beclin 1 y mejorando su degradación .

Análisis Bioquímico

Biochemical Properties

Inflachromene directly binds to HMGB1 and HMGB2, reducing their cytoplasmic accumulation in microglial cells . This interaction inhibits the secretion of HMGB1, a protein that plays a crucial role in neuroinflammation . Inflachromene also interacts with Beclin 1, a key regulator of autophagy, and enhances its ubiquitylation for degradation .

Cellular Effects

Inflachromene has been shown to have significant effects on various types of cells and cellular processes. It inhibits autophagy in BV-2 microglial cells by blocking the nucleocytoplasmic translocation of HMGB1 . Inflachromene also suppresses the increased levels of inflammation-related genes, such as Il6, Il1b, Nos2, and Tnf, after LPS stimulation .

Molecular Mechanism

Inflachromene exerts its effects at the molecular level by binding to HMGB1 and HMGB2, thereby inhibiting their secretion . This interaction leads to an increase in Beclin 1 ubiquitylation, which results in its degradation and the inhibition of autophagy .

Temporal Effects in Laboratory Settings

The effects of Inflachromene have been observed over time in laboratory settings. In a study on epilepsy models, Inflachromene was administered at doses of 3 and 10 mg/kg, and it was found to significantly reduce the severity of epileptic seizures .

Dosage Effects in Animal Models

In animal models of epilepsy, Inflachromene has been shown to have dose-dependent effects. At a dose of 10 mg/kg, Inflachromene exhibited the most apparent anti-seizure effect in a kainic acid-induced epileptic status model .

Metabolic Pathways

Inflachromene’s interaction with HMGB1 and HMGB2 suggests that it may be involved in the regulation of autophagy

Transport and Distribution

Given its ability to bind to HMGB1 and HMGB2 and inhibit their secretion, it is likely that Inflachromene can penetrate cell membranes .

Subcellular Localization

It has been shown to inhibit the nucleocytoplasmic translocation of HMGB1, suggesting that it may interact with these proteins within the nucleus .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Inflacromena puede sintetizarse a través de un proceso de varios pasos que implica la formación de un núcleo de benzopirano seguido de la introducción de varios grupos funcionales. La ruta sintética normalmente implica:

Formación del núcleo de benzopirano: Este paso implica la ciclización de precursores apropiados en condiciones ácidas o básicas.

Introducción de grupos funcionales: Se introducen varios grupos funcionales mediante reacciones como la alquilación, la acilación y la hidroxilación.

Ciclización final: El paso final implica la ciclización de los compuestos intermedios para formar la estructura tetracíclica de la inflacromena.

Métodos de producción industrial

La producción industrial de inflacromena implica la optimización de la ruta sintética para la producción a gran escala. Esto incluye:

Optimización de las condiciones de reacción: Asegurar que las reacciones sean eficientes y escalables.

Purificación: Utilizar técnicas como la cristalización y la cromatografía para obtener inflacromena de alta pureza.

Control de calidad: Implementar medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Inflacromena sufre varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la inflacromena en sus formas reducidas.

Sustitución: Varias reacciones de sustitución pueden introducir diferentes grupos funcionales en la estructura de la inflacromena.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y compuestos de inflacromena sustituidos con varios grupos funcionales .

Comparación Con Compuestos Similares

Compuestos similares

Curcumina: Otro compuesto con propiedades antiinflamatorias, pero con un mecanismo de acción diferente.

Resveratrol: Conocido por sus propiedades antioxidantes, pero difiere en sus objetivos moleculares.

Quercetina: Un flavonoide con efectos antiinflamatorios y antioxidantes, pero con una estructura química diferente.

Unicidad

Inflacromena es única debido a su unión específica a la proteína 1 y 2 de alta movilidad del grupo y su capacidad para modular la vía Keap1-Nrf2, lo que la convierte en un candidato prometedor para el tratamiento de enfermedades neuroinflamatorias y neurodegenerativas .

Actividad Biológica

Inflachromene (ICM) is a benzopyran-embedded tetracyclic compound that has garnered attention for its diverse biological activities, particularly in the context of neuroinflammation and neurodegenerative diseases. This article delves into the biological activity of ICM, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Autophagy Inhibition

ICM has been identified as an autophagy suppressor. It inhibits the nucleocytoplasmic translocation of high mobility group box 1 (HMGB1), a protein that plays a crucial role in autophagy initiation by binding to Beclin 1. By enhancing Beclin 1 degradation through increased interaction with E3 ubiquitin ligase RNF216, ICM effectively reduces autophagic flux in cells. Experimental results demonstrate that ICM treatment leads to a significant decrease in autophagosome formation, indicating its role as an early-stage inhibitor of autophagy .

2. Neuroprotection and Anti-inflammatory Effects

ICM exhibits neuroprotective properties, particularly in models of Parkinson's disease (PD). It targets Keap1, a negative regulator of Nrf2, leading to the upregulation of antioxidant genes such as HO-1 and NQO1. This action mitigates oxidative stress and neuronal damage associated with PD. In vivo studies show that ICM administration significantly inhibits the loss of dopaminergic neurons and reduces microglial activation, which are critical factors in PD pathology .

3. Microglial Inhibition

ICM acts as a microglial inhibitor by blocking the pro-inflammatory functions of HMGB proteins. It prevents the cytoplasmic localization and extracellular release of HMGBs, thereby reducing neuroinflammation and promoting neuronal survival in various neurological conditions .

Case Studies

Case Study 1: Autophagy Suppression in Microglial Cells

A study demonstrated that ICM inhibited LPS-induced secretion of HMGB1 in microglial cells, leading to reduced inflammation and improved outcomes in experimental autoimmune encephalomyelitis (EAE) models. The inhibition of autophagy via Beclin 1 degradation was highlighted as a key mechanism underlying these effects .

Case Study 2: Therapeutic Potential in Parkinson's Disease

In a phenotypic screening approach for PD treatment, ICM was identified as a promising candidate due to its ability to activate the Nrf2 pathway and enhance antioxidant defenses. This study revealed that ICM not only protects dopaminergic neurons but also modulates inflammatory responses through its action on microglia .

Research Findings Summary

| Biological Activity | Mechanism | Disease Model | Outcome |

|---|---|---|---|

| Autophagy Inhibition | Inhibits HMGB1 translocation; promotes Beclin 1 degradation | EAE | Reduced inflammation |

| Neuroprotection | Activates Nrf2; upregulates antioxidants | Parkinson's Disease | Inhibited neuronal loss; reduced microglial activation |

| Microglial Inhibition | Blocks pro-inflammatory functions of HMGB proteins | Various Neuroinflammatory Diseases | Promoted neuronal survival |

Propiedades

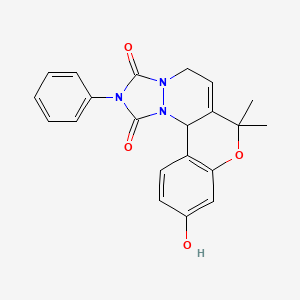

IUPAC Name |

5-hydroxy-9,9-dimethyl-15-phenyl-8-oxa-13,15,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraene-14,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-21(2)16-10-11-22-19(26)23(13-6-4-3-5-7-13)20(27)24(22)18(16)15-9-8-14(25)12-17(15)28-21/h3-10,12,18,25H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOXDJYPDCSQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCN3C(=O)N(C(=O)N3C2C4=C(O1)C=C(C=C4)O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of inflachromene?

A1: Inflachromene primarily acts by inhibiting the release and function of high mobility group box 1 (HMGB1) and high mobility group box 2 (HMGB2) proteins. [, , , ] It achieves this by preventing the translocation of HMGB1 from the nucleus to the cytoplasm, hindering its role as a pro-inflammatory mediator. [, ] Additionally, inflachromene enhances the interaction between Beclin 1, an autophagy regulator, and the E3 ubiquitin ligase RNF216, promoting Beclin 1 ubiquitylation and degradation, ultimately leading to autophagy suppression. []

Q2: How does inflachromene impact the Keap1-Nrf2 pathway?

A2: Research suggests that inflachromene can directly interact with Keap1, a negative regulator of the antioxidant transcription factor Nrf2. [] This interaction disrupts the Keap1-Nrf2 complex, leading to Nrf2 activation and subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione. []

Q3: Could you elaborate on the role of inflachromene in influencing cellular senescence?

A3: Inflachromene demonstrates the ability to induce a senescence-like phenotype in human primary cells, such as IMR90 fibroblasts, in a rapid and synchronous manner. [] This effect is observed through the nuclear eviction of both HMGB1 and HMGB2, key hallmarks of senescence. [] Interestingly, while inflachromene induces features of senescence, it simultaneously suppresses the pro-inflammatory secretome typically associated with this cellular state, potentially mitigating its paracrine effects. []

Q4: What is the therapeutic potential of inflachromene in liver diseases?

A4: Studies show that inflachromene holds promise in treating liver fibrosis and cirrhosis. [] Its ability to inhibit HMGB2, a protein found to be upregulated in these conditions, contributes to its therapeutic effect. [] Inflachromene effectively slows the progression of liver fibrosis, even in the presence of constant HMGB1 levels, by impairing the activation and transdifferentiation of hepatic stellate cells (HSCs), key players in fibrosis development. []

Q5: How does inflachromene influence microglia-mediated neuroinflammation?

A5: Inflachromene exhibits inhibitory effects on microglia, the resident immune cells of the central nervous system. [] By binding to HMGB1 and HMGB2, inflachromene reduces microglia activation and the subsequent release of pro-inflammatory mediators, potentially mitigating neuroinflammation. []

Q6: Has inflachromene shown efficacy in any animal models of disease?

A6: Yes, inflachromene has demonstrated therapeutic benefits in several animal models. It successfully ameliorated sepsis pathogenesis in a cecal ligation and puncture (CLP)-induced mouse model. [] Additionally, it attenuated seizure severity in mouse models of epilepsy, likely through its inhibitory action on HMGB1 translocation. [] Furthermore, inflachromene exhibited neuroprotective effects in a model of Parkinson’s disease, improving motor function and reducing the loss of dopaminergic neurons. []

Q7: What analytical techniques are typically used to study inflachromene?

A7: Various analytical methods are employed to characterize and quantify inflachromene. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common technique used for pharmacokinetic studies, providing high sensitivity and selectivity for analyzing inflachromene levels in biological samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.